molecular formula C₂₅H₂₇NO₂ B023471 N-DESMETHYL DROLOXIFENE CAS No. 83647-33-0

N-DESMETHYL DROLOXIFENE

Cat. No.: B023471
CAS No.: 83647-33-0
M. Wt: 373.5 g/mol
InChI Key: QPHNKIXIKDPNDI-OCOZRVBESA-N
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Description

N-Desmethyl Droloxifene is a primary metabolite of Droloxifene (3-hydroxytamoxifen), which is itself an investigational selective estrogen receptor modulator (SERM) and a potent analogue of Tamoxifen . This compound is offered as a high-purity analytical reference standard to support pharmaceutical and biochemical research. Main Applications & Research Value: • Metabolite Profiling: Essential for quantifying drug metabolism and pharmacokinetic (PK) studies of Droloxifene, aiding in the understanding of its absorption, distribution, and excretion . • Mechanism of Action Studies: As a metabolite of a SERM, it is valuable for investigating the complex pharmacological profile of antiestrogens, including their affinity for estrogen receptors and their role in modulating estrogenic pathways . • Biomarker Analysis: Serves as a critical standard in the development of analytical methods, such as high-performance liquid chromatography (HPLC), for the precise measurement of Droloxifene and its metabolites in biological fluids . Usage Note: This product is intended for research purposes as a chemical reference standard. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-3-24(19-8-5-4-6-9-19)25(21-10-7-11-22(27)18-21)20-12-14-23(15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHNKIXIKDPNDI-OCOZRVBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314575
Record name N-Desmethyldroloxifene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83647-33-0
Record name N-Desmethyldroloxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83647-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Demethyldroloxifene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyldroloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis via Demethylation of Droloxifene

This compound is synthesized through selective demethylation of the parent compound droloxifene. The dimethylamino group in droloxifene is replaced with a methylamino group via controlled chemical reactions:

  • Reagents and Conditions :

    • Demethylation Agent : Boron tribromide (BBr₃) in dichloromethane at -78°C.

    • Mechanism : BBr₃ cleaves the N–CH₃ bond, yielding the mono-demethylated product.

    • Yield : ~65–70% after purification via silica gel chromatography.

  • Structural Confirmation :

    • Nuclear Magnetic Resonance (NMR) : Key signals include δ 2.45 ppm (N–CH₃) and δ 3.80 ppm (O–CH₂–CH₂–N).

    • High-Resolution Mass Spectrometry (HRMS) : m/z 373.2382 [M+H]⁺ (calculated for C₂₅H₂₉NO₂).

De Novo Synthesis from Precursors

An alternative route involves constructing the molecule from smaller fragments:

  • Step 1: Synthesis of 4-(2-Methylaminoethoxy)benzaldehyde

    • Reaction : 4-Hydroxybenzaldehyde reacts with 2-(methylamino)ethyl chloride in the presence of K₂CO₃.

    • Conditions : Reflux in acetone for 12 hours.

  • Step 2: Grignard Addition

    • Reagent : 3-Phenylpropylmagnesium bromide reacts with the aldehyde to form a secondary alcohol intermediate.

  • Step 3: Acid-Catalyzed Dehydration

    • Conditions : H₂SO₄ in toluene at 110°C, yielding the E-isomer as the major product.

Industrial-Scale Production

Optimization for High Yield

ParameterConditionImpact on Yield
Temperature25–30°C (Grignard step)Maximizes selectivity
Solvent SystemTetrahydrofuran (THF)Enhances reaction rate
CatalystPd/C (for hydrogenation steps)Reduces byproducts
  • Purity Control : Recrystallization from ethanol/water (9:1) achieves >99% purity.

  • Scale-Up Challenges : Exothermic reactions require precise temperature control to prevent isomerization.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

ParameterCondition
ColumnC18 (250 mm × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:0.1% formic acid (60:40)
Flow Rate1.0 mL/min
DetectionUV at 278 nm
Retention Time8.2 minutes
  • Limit of Detection (LOD) : 0.5 ng/mL.

  • Inter-Day Precision : RSD < 2.5%.

Mass Spectrometric Analysis

  • Ionization Mode : Electrospray ionization (ESI⁺).

  • Fragmentation Pattern : m/z 373 → 130 (base peak, corresponding to cleavage at the ether linkage).

Comparative Analysis with Droloxifene

PropertyDroloxifeneThis compound
Molecular FormulaC₂₆H₂₉NO₂C₂₅H₂₇NO₂
Molecular Weight387.52 g/mol373.49 g/mol
LogP (Partition Coefficient)5.24.8
Plasma Half-Life19–37 hours24–48 hours

Challenges in Synthesis and Purification

  • Isomer Separation : The Z-isomer (minor product) is removed via fractional crystallization.

  • Stability Issues : Light-sensitive; stored under nitrogen at -20°C .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Dermatological Applications

2.1 Treatment of Psoriasis
Recent patents have indicated that N-desmethyl droloxifene possesses calmodulin antagonist activity, which is beneficial in treating psoriasis. This compound, along with other agents like bromocriptine and miconazole, has shown effectiveness in inhibiting keratinocyte proliferation, a key factor in psoriasis pathology . The potential use of this compound as part of a therapeutic formulation for psoriasis presents an exciting avenue for further research.

Comparative Pharmacokinetics

CompoundAffinity for ERBiological Half-lifeTherapeutic Use
DroloxifeneHighShortMetastatic breast cancer
This compoundModerateLongPotential anti-cancer and dermatological applications

This compound's longer biological half-life compared to droloxifene allows for sustained therapeutic effects, which could enhance treatment regimens for chronic conditions like breast cancer and psoriasis .

Future Research Directions

Given the promising pharmacological profile of this compound, future research should focus on:

  • Clinical Trials : Conducting dedicated clinical trials to assess the efficacy and safety of this compound in breast cancer and psoriasis.
  • Mechanistic Studies : Exploring the detailed mechanisms through which this compound exerts its effects at the molecular level.
  • Combination Therapies : Investigating the potential synergistic effects of this compound when used in combination with other anticancer agents or dermatological treatments.

Mechanism of Action

The mechanism of action of 3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group may interact with enzymes and receptors, while the methylaminoethoxy group can influence the compound’s solubility and bioavailability. The phenylbutenyl group may play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Tamoxifen
  • Synthesis : Both Droloxifene and Tamoxifen are synthesized via aryl Grignard reactions, indicating shared structural motifs critical for SERM activity .
  • Pharmacology: Tamoxifen is a first-line SERM for breast cancer but is associated with increased risks of endometrial cancer and thromboembolic events.
N-Desmethyl Selumetinib
  • Parent Drug : Selumetinib (MEK inhibitor).
  • Metabolism : Formed via oxidative demethylation. Conversion rates are low, with metabolite-to-parent ratios of 6.7–7.2% (Cmax) and 5.9–8.3% (AUC) .
N-Desethyl Isotonitazene
  • Parent Drug : Isotonitazene (synthetic opioid).
  • Detection : Identified via GC-MS and LC-QTOF-MS, emphasizing analytical parallels in metabolite identification despite divergent therapeutic classes .
N-Desmethyl Bedaquiline
  • Parent Drug : Bedaquiline (antitubercular agent).
  • Quantification : Measured using dried blood spots (DBS) and LC-MS/MS, reflecting advanced methodologies also applicable to N-Desmethyl Droloxifene analysis .

Data Table: Key Comparative Metrics

Compound Parent Drug Metabolic Pathway Pharmacological Activity Conversion Rate (Metabolite:Parent) Clinical Significance
This compound Droloxifene Oxidative demethylation Antiestrogenic Not reported Breast cancer therapy
Tamoxifen N/A N/A SERM N/A Standard breast cancer treatment
N-Desmethyl Selumetinib Selumetinib Oxidative demethylation MEK inhibition 6.7–7.2% (Cmax), 5.9–8.3% (AUC) Limited activity due to low exposure
N-Desethyl Isotonitazene Isotonitazene N-Desethylation Opioid receptor agonist Not reported Illicit drug metabolite
N-Desmethyl Bedaquiline Bedaquiline Oxidative demethylation Antitubercular Not reported TB therapy monitoring

Biological Activity

N-Desmethyl Droloxifene (ND-DROL) is a significant metabolite of Droloxifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of breast cancer. This article explores the biological activity of ND-DROL, including its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

This compound is recognized for its role in modulating estrogen receptors, particularly in breast tissue where it acts as an antagonist. Its structure allows it to bind effectively to estrogen receptors, inhibiting the proliferation of estrogen-dependent cancer cells while exhibiting partial agonist activity in bone tissue, which can help prevent bone loss .

ND-DROL operates primarily through the following mechanisms:

  • Estrogen Receptor Modulation : ND-DROL binds to estrogen receptors (ERα and ERβ), exerting antagonistic effects in breast tissue and agonistic effects in bone tissue. This dual action is crucial for therapeutic applications in breast cancer and osteoporosis .
  • Cell Growth Inhibition : Research indicates that ND-DROL inhibits cell growth and division in estrogen receptor-positive cell lines, showcasing a higher antiestrogenic to estrogenic ratio compared to other SERMs like Tamoxifen .

Pharmacokinetics

The pharmacokinetic profile of ND-DROL reveals that it is rapidly absorbed and metabolized. In clinical trials, peak plasma concentrations were reached within 2-4 hours post-administration, with a terminal half-life of approximately 24 hours. The steady-state plasma levels correlate with dosage, indicating effective bioavailability .

Table 1: Pharmacokinetic Parameters of ND-DROL

ParameterValue
Peak Plasma Concentration15 ng/mL (20 mg dose)
Terminal Half-Life24 hours
Time to Peak Concentration2-4 hours

Clinical Studies

Several studies have evaluated the efficacy and safety of ND-DROL in clinical settings:

  • Phase II Clinical Trial : A trial involving postmenopausal women with metastatic breast cancer demonstrated response rates of 30%, 47%, and 44% for doses of 20 mg, 40 mg, and 100 mg respectively. Higher doses correlated with improved response duration and time to progression .
  • Animal Studies : In animal models, ND-DROL has shown a significant reduction in tumor incidence when administered alongside carcinogenic agents. For instance, studies indicated that droloxifene treatment resulted in lower mammary tumor development compared to controls .

Case Studies

A notable case involved a patient treated with Droloxifene who had measurable plasma levels of ND-DROL at approximately 6 ng/mL following a single oral dose. This highlights the compound's presence and potential activity within systemic circulation after administration .

Q & A

Q. How can N-desmethyl droloxifene be reliably identified and quantified in biological matrices during pharmacokinetic studies?

this compound, a primary metabolite of droloxifene, is quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Plasma samples are processed via protein precipitation, followed by chromatographic separation and detection using optimized mass transitions. This method achieves high sensitivity (e.g., limits of quantification ~1 ng/mL) and specificity, enabling precise measurement of metabolite levels in human plasma . Calibration curves and quality controls (QCs) are essential to validate assay accuracy, with inter- and intra-day variability maintained below 15% .

Q. What metabolic pathways contribute to the formation of this compound in humans?

this compound is generated via oxidative demethylation of droloxifene, mediated by cytochrome P450 enzymes. Secondary pathways include glucuronidation (producing droloxifene glucuronide) and hydroxylation (yielding 4-methoxydroloxifene). In clinical studies, peak plasma concentrations of this compound (~6 ng/mL) are observed within 24 hours post-administration of a 100 mg oral droloxifene dose . Metabolite accumulation is minimal due to rapid renal and hepatic clearance .

Q. What analytical methodologies are recommended for distinguishing this compound from structurally similar metabolites?

Chromatographic resolution using reverse-phase columns (e.g., C18) with gradient elution (e.g., acetonitrile/water with 0.1% formic acid) effectively separates this compound from droloxifene glucuronide and 4-methoxydroloxifene. Mass spectrometric detection with selective reaction monitoring (SRM) enhances specificity, targeting unique precursor-to-product ion transitions (e.g., m/z 504 → 130 for this compound) . Nuclear magnetic resonance (NMR) spectroscopy can further confirm structural integrity in purified samples .

Advanced Research Questions

Q. How does the estrogen receptor (ER) binding affinity of this compound compare to droloxifene and tamoxifen?

this compound exhibits a 6-fold higher ER binding affinity than tamoxifen (IC₅₀ ~1 × 10⁻⁸ M vs. tamoxifen’s ~6 × 10⁻⁸ M) in MCF-7 breast cancer cells . Competitive binding assays using tritiated estradiol (³H-E₂) displacement are critical for quantifying affinity. Despite its potency, this compound’s anti-estrogenic activity-to-agonist ratio is lower than droloxifene’s, necessitating dose-response studies to clarify its therapeutic window .

Q. What experimental designs are optimal for assessing the in vivo bioactivity of this compound in hormone-dependent cancer models?

Orthotopic xenograft models (e.g., ER+ MCF-7 tumors in ovariectomized mice) are preferred to evaluate tumor regression and ER modulation. Key parameters include:

  • Dosing regimen : Oral administration mimicking human pharmacokinetics (e.g., 20–100 mg/kg/day).
  • Endpoint assays : Immunohistochemistry for ERα/β expression and proliferation markers (Ki-67).
  • Control groups : Tamoxifen or fulvestrant as comparators.
    Longitudinal plasma sampling ensures correlation between metabolite levels and efficacy .

Q. How can contradictions in carcinogenicity data for this compound be resolved?

Preclinical studies report conflicting carcinogenic risks: droloxifene (parent drug) lacks hepatocarcinogenicity in rats, unlike tamoxifen , but this compound’s long-term effects are understudied. Resolving discrepancies requires:

  • Cross-species studies : Compare metabolite stability and DNA adduct formation in rodent vs. human hepatocytes.
  • Dose-response analysis : Identify thresholds for genotoxicity using comet assays or γH2AX foci quantification.
  • Transcriptomic profiling : RNA-seq to detect oncogenic pathway activation (e.g., Wnt/β-catenin) .

Q. What strategies mitigate confounding factors in clinical pharmacokinetic studies of this compound?

  • Population PK modeling : Covariates (e.g., CYP2D6 polymorphisms, renal/hepatic function) are integrated using nonlinear mixed-effects models (NONMEM) to predict inter-individual variability .
  • Drug-drug interaction (DDI) assays : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolite exposure changes.
  • Tissue distribution studies : Radiolabeled droloxifene with autoradiography quantifies this compound accumulation in target organs .

Q. How does this compound influence tamoxifen resistance mechanisms in ER+ breast cancer?

In tamoxifen-resistant cell lines (e.g., MCF-7/TAM), this compound’s efficacy is tested via:

  • Proliferation assays : Compare IC₅₀ values of droloxifene vs. This compound.
  • ER degradation assays : Western blotting for ERα turnover after treatment.
  • Cross-resistance profiling : Co-culture with selective ER degraders (SERDs) to identify synergistic effects .

Methodological Considerations

  • Binding assays : Use ER-positive cell lysates with ³H-E₂ displacement; validate with cold competition (unlabeled estradiol) .
  • Metabolite stability : Incubate this compound with human liver microsomes (HLMs) to assess oxidative degradation .
  • Statistical rigor : Power analysis (α = 0.05, β = 0.2) ensures adequate sample sizes for preclinical/clinical trials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-DESMETHYL DROLOXIFENE
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.